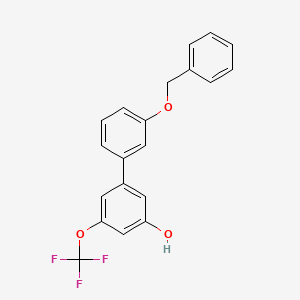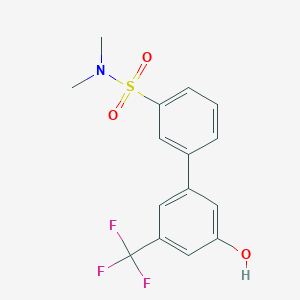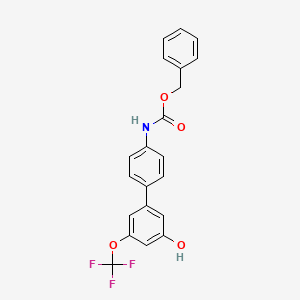
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% (5-tBSP-3-TFM-95%) is an organic compound that is used in a variety of scientific research applications. It is a sulfonamide derivative of phenol and is a valuable chemical for its unique properties. It is a highly versatile compound that has been used in a variety of applications, including drug synthesis, biochemistry, and physiology.
科学研究应用
5-tBSP-3-TFM-95% is a versatile compound that is used in a variety of scientific research applications. It has been used in drug synthesis for the production of sulfonamide derivatives, and it has also been used in biochemistry and physiology for the study of enzyme inhibition, protein-protein interactions, and receptor binding. It has also been used in the study of drug metabolism, as well as in the development of new drugs and drug delivery systems.
作用机制
The mechanism of action of 5-tBSP-3-TFM-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, proteins, and receptors. It is thought to bind to specific sites on the target molecules, which then leads to a decrease in the activity of the target molecule. This inhibition can be used to study the function of the target molecule, as well as to develop new drugs and drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tBSP-3-TFM-95% are not fully understood. However, it is known to be an inhibitor of enzymes, proteins, and receptors, and it is believed to have a variety of effects on these molecules. It is thought to bind to specific sites on the target molecules, which then leads to a decrease in the activity of the target molecule. This inhibition can be used to study the function of the target molecule, as well as to develop new drugs and drug delivery systems.
实验室实验的优点和局限性
5-tBSP-3-TFM-95% has several advantages and limitations for use in lab experiments. One advantage is its high purity (95%), which makes it an ideal compound for use in research. Additionally, its versatility makes it suitable for a variety of applications, including drug synthesis, biochemistry, and physiology. One limitation of 5-tBSP-3-TFM-95% is that its mechanism of action is not fully understood, which can make it difficult to use in some experiments. Additionally, its inhibition of enzymes, proteins, and receptors can lead to unexpected results in some experiments.
未来方向
There are a variety of potential future directions for 5-tBSP-3-TFM-95%. These include further exploration of its mechanism of action, as well as its use in drug synthesis, biochemistry, and physiology. Additionally, it could be used to study the effects of other compounds on the target molecules, as well as to develop new drugs and drug delivery systems. Finally, it could be used in the development of new analytical methods and techniques, such as chromatography and spectroscopy.
合成方法
5-tBSP-3-TFM-95% can be synthesized in a variety of ways. One common method is the reaction of phenol with 3-t-butylsulfamoylchloride in the presence of anhydrous sodium carbonate and a catalytic amount of pyridine. This reaction occurs at room temperature and yields a product with 95% purity. Other methods of synthesis include the reaction of phenol with 3-t-butylsulfamoylchloride in the presence of anhydrous sodium acetate and a catalytic amount of pyridine. This reaction also yields a product with 95% purity.
属性
IUPAC Name |
N-tert-butyl-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-16(2,3)21-26(23,24)15-6-4-5-11(9-15)12-7-13(22)10-14(8-12)25-17(18,19)20/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFBHJJIGGFWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)



![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)



